1-(But-3-yn-2-yl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in organic and medicinal chemistry. mdpi.com Piperidine-containing compounds are recognized as one of the most vital synthetic building blocks for the construction of drugs. mdpi.com This prevalence is due to the piperidine moiety's ability to confer favorable physicochemical properties to a molecule, influencing its solubility, lipophilicity, and metabolic stability. Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, as well as in numerous naturally occurring alkaloids. mdpi.com The synthesis of these heterocyclic compounds has been a subject of extensive and long-standing research, highlighting their significant role in the pharmaceutical industry. mdpi.com
Overview of N-Alkynyl Piperidines as Synthetic Intermediates and Functional Building Blocks
N-alkynyl piperidines are a specific subclass of piperidine derivatives where an alkynyl group (a hydrocarbon containing a carbon-carbon triple bond) is attached to the nitrogen atom. This functional group imparts unique reactivity to the molecule, making these compounds valuable as synthetic intermediates. The terminal alkyne, in particular, serves as a versatile chemical handle for a variety of transformations.
These intermediates are frequently used in:
Cyclization Reactions: The alkyne moiety can participate in intramolecular reactions to form new ring systems, a key strategy in synthesizing complex polycyclic molecules.
Coupling Reactions: They are excellent substrates for various metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.
Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click" reaction for linking molecules together in drug discovery and material science.
The ability to undergo these transformations makes N-alkynyl piperidines powerful building blocks for generating molecular diversity and constructing elaborate molecular architectures for various chemical and pharmaceutical applications.
Chemical Structure and Nomenclature of 1-(But-3-yn-2-yl)piperidine
The specific compound of interest is This compound . Its identity is confirmed by the Chemical Abstracts Service (CAS) number 54795-31-2 . bldpharm.com
Structurally, the molecule consists of a piperidine ring attached via its nitrogen atom to the second carbon of a but-3-yne chain. This specific point of attachment is crucial; unlike its isomer 1-(but-3-yn-1-yl)piperidine, the linkage at the C2 position of the alkyne chain renders this carbon a chiral center. Consequently, this compound can exist as a racemic mixture or as individual enantiomers (R and S forms).
The key structural and physicochemical properties are summarized in the table below.
| Property | Value/Description | Source(s) |
| CAS Number | 54795-31-2 | bldpharm.com |
| Molecular Formula | C₉H₁₅N | |
| IUPAC Name | This compound | |
| Boiling Point | 166-171 °C | epa.gov |
| Melting Point | 9.06 °C | epa.gov |
| Flash Point | 63.1 °C | epa.gov |
Scope and Objectives of Research on this compound
While this compound is available from chemical suppliers for research use, extensive studies detailing its specific synthesis and reactivity are not widely present in peer-reviewed literature compared to its more common isomer, 1-(but-3-yn-1-yl)piperidine.
The primary scope for future research on this compound would logically stem from its unique structural feature: the chiral center adjacent to the nitrogen atom and the terminal alkyne. Potential research objectives include:
Asymmetric Synthesis: Developing stereoselective synthetic routes to access the individual R- and S-enantiomers in high purity. This would be a critical step for any further stereospecific applications.
Chiral Building Block: Utilizing the enantiomerically pure forms of the compound as chiral building blocks in the synthesis of complex target molecules, particularly for pharmaceutical development where stereochemistry is often critical for biological activity.
Comparative Reactivity Studies: Investigating how the steric hindrance and electronic environment of the secondary attachment point (in the 2-yl position) influence the reactivity of the alkyne group compared to the primary attachment in the 1-yl isomer.
Medicinal Chemistry Exploration: Synthesizing and evaluating novel derivatives for potential biological activity, leveraging the combination of the established piperidine scaffold with a chiral, functionalizable side chain.
Structure
3D Structure
Properties
CAS No. |
54795-31-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3 |
InChI Key |
LIKXDLXGQGZVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 but 3 Yn 2 Yl Piperidine and Analogues
Direct N-Alkylation Approaches
Direct N-alkylation of piperidine (B6355638) represents the most straightforward conceptual approach to the synthesis of 1-(but-3-yn-2-yl)piperidine. This method involves the formation of a new carbon-nitrogen bond through the reaction of the nucleophilic piperidine nitrogen with an electrophilic but-3-yn-2-yl species.
Alkylation of Piperidine with But-3-yn-2-yl Halides
A primary and widely employed strategy for N-alkylation is the use of alkyl halides as the electrophilic partner. In the context of synthesizing this compound, this would involve the reaction of piperidine with a but-3-yn-2-yl halide, such as the corresponding bromide or chloride.
The fundamental reaction underpinning this approach is a nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon of the but-3-yn-2-yl halide, displacing the halide leaving group. This reaction is generally considered to proceed via an S(_N)2 mechanism.
The success of this reaction is contingent on several factors, including the nucleophilicity of the amine, the nature of the leaving group (with iodide being a better leaving group than bromide, which is better than chloride), and the steric hindrance around the electrophilic carbon. As but-3-yn-2-yl halides are secondary halides, careful control of reaction conditions is necessary to minimize potential side reactions such as elimination.
To achieve optimal yields and minimize side products, the reaction conditions for the N-alkylation of piperidine with but-3-yn-2-yl halides must be carefully optimized.
Solvents: A variety of solvents can be employed for N-alkylation reactions. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often favored as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can also be used.
Bases: The nucleophilic substitution reaction produces a hydrohalic acid (HX) byproduct, which will protonate the starting piperidine, rendering it non-nucleophilic. Therefore, a base is typically added to neutralize this acid and regenerate the free piperidine. Common inorganic bases include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), and potassium bicarbonate (KHCO(_3)). Organic bases such as triethylamine (B128534) (Et(_3)N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also frequently used, particularly when a non-nucleophilic base is required. The choice of base can influence the reaction rate and selectivity.
Temperature: The reaction temperature is a critical parameter. While some N-alkylation reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive halides. However, elevated temperatures can also promote competing elimination reactions, particularly with secondary halides. Therefore, the temperature should be carefully controlled and optimized for each specific substrate combination.
| Parameter | Common Conditions | Rationale |
| Solvent | Acetonitrile, DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity. |
| Base | K(_2)CO(_3), Na(_2)CO(_3), Et(_3)N, DIPEA | Neutralizes the acid byproduct to maintain the nucleophilicity of piperidine. |
| Temperature | Room Temperature to Reflux | Balances reaction rate against potential side reactions like elimination. |
Interactive Data Table: General Conditions for N-Alkylation of Piperidine This table summarizes common starting points for optimizing the synthesis of this compound via direct alkylation.
Alkylation using Sulfonate Esters of But-3-yn-2-ol
An alternative to using but-3-yn-2-yl halides is the employment of sulfonate esters of but-3-yn-2-ol as the alkylating agent. Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are excellent leaving groups, often superior to halides.
This approach involves a two-step sequence:
Formation of the Sulfonate Ester: But-3-yn-2-ol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonyl anhydride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding sulfonate ester.
Nucleophilic Substitution: The resulting but-3-yn-2-yl sulfonate is then reacted with piperidine under similar conditions as described for the alkyl halides. The enhanced leaving group ability of the sulfonate can lead to milder reaction conditions and potentially higher yields.
| Sulfonate Ester | Abbreviation | Leaving Group Ability |
| p-Toluenesulfonate | OTs | Excellent |
| Methanesulfonate | OMs | Excellent |
| Trifluoromethanesulfonate | OTf | Superb |
Interactive Data Table: Common Sulfonate Leaving Groups This table highlights common sulfonate esters used in N-alkylation reactions, ranked by their leaving group ability.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a powerful alternative to traditional N-alkylation methods, often providing access to products that are difficult to synthesize via conventional routes. For the synthesis of this compound and its analogues, copper-catalyzed strategies are particularly relevant.
Copper-Catalyzed Alkynylation Strategies
Copper-catalyzed reactions have emerged as a valuable tool for the formation of C-N bonds, particularly in the context of alkynylation. While direct copper-catalyzed coupling of a secondary propargylic alcohol derivative with an amine is less common, related strategies can be envisioned for the synthesis of the target compound.
A plausible approach involves the copper-catalyzed coupling of a terminal alkyne with an enamine or iminium ion derived from piperidine. However, a more direct, albeit challenging, strategy would be the copper-catalyzed coupling of piperidine with a suitable but-3-yn-2-yl electrophile.
More commonly, copper catalysts are employed in the coupling of amines with terminal alkynes, often referred to as A(_3) coupling (aldehyde-alkyne-amine) or related transformations. While not a direct route to this compound, these methods highlight the utility of copper in facilitating C-N bond formation involving alkynes. For instance, a hypothetical copper-catalyzed reaction could involve the in-situ formation of a copper acetylide from a terminal alkyne, which then reacts with an electrophilically activated piperidine derivative.
The development of specific copper-catalyzed methods for the direct N-alkylation of secondary amines with secondary propargylic electrophiles is an ongoing area of research. Such methods would likely involve the use of a copper(I) or copper(II) salt as a catalyst, often in the presence of a ligand to stabilize the copper center and facilitate the catalytic cycle. The reaction would likely proceed through an oxidative addition/reductive elimination pathway or a related mechanism.
| Catalyst System | General Application | Potential for this compound Synthesis |
| Cu(I)/Ligand | Coupling of amines with alkynes | Could potentially be adapted for the direct coupling of piperidine with a but-3-yn-2-yl electrophile. |
| Cu(II)/Base | Oxidative coupling reactions | Might be employed in strategies involving the functionalization of piperidine followed by coupling with an alkyne. |
Interactive Data Table: Overview of Potential Copper-Catalyzed Approaches This table outlines general copper-catalyzed methods and their hypothetical application to the synthesis of the target compound.
Palladium-Catalyzed Approaches for Piperidine Synthesis
Palladium catalysis offers a robust platform for the synthesis of piperidine derivatives and propargylamines. nih.gov The Heck cross-coupling reaction, catalyzed by in situ formed palladium-N-heterocyclic carbenes (Pd-NHCs), has been successfully used to synthesize piperidine alkene-alkaloids. nih.gov While not a direct synthesis of the alkyne moiety, this demonstrates the utility of palladium in functionalizing the piperidine ring.
More directly, palladium catalysts are effective in the intermolecular annulation of internal alkynes with compounds like o-iodoaniline derivatives to form indole (B1671886) skeletons, showcasing palladium's ability to facilitate C-C and C-N bond formation in a single process. core.ac.uk A similar strategy could be envisioned where a suitably functionalized amine undergoes palladium-catalyzed cyclization or coupling with an alkyne. Furthermore, a method for synthesizing 1,3-enynes via the cross-coupling of internal and terminal alkynes is facilitated by a tailored P,N-ligand and a palladium catalyst, operating through a proposed redox-neutral Pd(II) cycle. nih.gov This highlights palladium's role in selective alkyne functionalization.
Nickel-Catalyzed Propargylic Substitution Reactions
Nickel catalysis has emerged as a highly effective method for synthesizing propargylic compounds, including those with amine functionalities. rsc.org These reactions often proceed via the substitution of a leaving group on a propargylic electrophile with a nucleophile, such as piperidine. Nickel-catalyzed Negishi cross-coupling reactions of propargylic electrophiles with various nucleophiles are a prime example of this approach. rsc.org
The efficiency of these reactions can be highly dependent on the ligand used. For instance, in the cross-coupling of alkylzinc reagents with gem-difluoropropargyl bromides, the Ni(dppf)Cl₂ catalyst system provided the best performance, with the reaction yielding minimal product in the absence of a suitable ligand. rsc.org A proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle. rsc.org Nickel catalysis is particularly advantageous for asymmetric propargylic substitutions, enabling the synthesis of chiral propargylamines with high enantioselectivity. rsc.orgresearchgate.net The reaction of propargyl halides with organotitanium reagents, mediated by a NiCl₂/PCy₃ catalyst system, also provides an efficient route to substituted alkynes or allenes, depending on the specific catalyst and substrates used. nih.gov
Table 2: Overview of Nickel-Catalyzed Propargylic Substitution
| Catalyst System | Nucleophile | Electrophile | Key Feature |
|---|---|---|---|
| Ni(dppf)Cl₂ | Alkylzinc reagents | gem-difluoropropargyl bromides | High efficiency and regioselectivity |
| NiCl₂/PCy₃ | Organotitanium reagents | Propargyl bromide | Mild conditions, good to excellent yields |
| Nickel-phosphine (L1) / Yb(OTf)₃ | Malonates | Propargylic carbonates | Enantioselective, enables natural product synthesis |
Data sourced from reviews and studies on nickel-catalyzed reactions. rsc.orgnih.govnih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are highly valued for their efficiency, atom economy, and alignment with green chemistry principles. libretexts.orgresearchgate.net
The A3-coupling reaction is a cornerstone of propargylamine (B41283) synthesis. phytojournal.com This three-component reaction involves an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal salt. libretexts.org To synthesize this compound, the reactants would be acetaldehyde, piperidine, and acetylene. The reaction is believed to proceed through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide species generated from the terminal alkyne and the catalyst. phytojournal.comlibretexts.org
A wide variety of metal catalysts, including those based on copper, gold, silver, nickel, and iron, have been successfully employed for A3 couplings. phytojournal.comresearchgate.net Copper(I) salts are the most common due to their low cost and high efficiency. libretexts.org The reaction conditions are often mild, and in some cases, can even be performed in water or under solvent-free conditions, further enhancing its green credentials. sci-hub.selibretexts.orgresearchgate.net The versatility of the A3 coupling allows for the synthesis of a diverse library of propargylamines by varying the three components. rsc.org
Table 3: Catalysts Used in A3-Coupling Reactions
| Metal Catalyst | Example | Typical Conditions |
|---|---|---|
| Copper | CuI, CuBr, CuFe₂O₄ NPs | Room temperature to reflux, various solvents or solvent-free |
| Gold | HAuCl₄ | Mild conditions |
| Silver | [Ag(I)(Pc-L)]+ OTf | Toluene, elevated temperature or microwave |
| Iron | FeCl₃ | Room temperature |
This table summarizes common catalysts used for the A3 coupling reaction. phytojournal.comresearchgate.net
One-pot tandem or cascade reactions offer an elegant and efficient way to build molecular complexity from simple starting materials without isolating intermediates. organic-chemistry.org While this compound possesses a tertiary center, tandem strategies are particularly powerful for creating more sterically hindered structures, such as propargylamines with all-carbon quaternary stereocenters.
For example, a Ni/Cu dual-catalyzed asymmetric propargylic substitution reaction has been developed to produce propargylated products with quaternary stereocenters in high yields and with excellent diastereo- and enantioselectivities. researchgate.net Another approach involves tandem sequences starting from imine generation. A one-pot tandem imine generation/N-cyclization/C-alkylation sequence has been reported for the synthesis of N-functionalized indoles that feature a nitrogen attached to an aza-quaternary carbon. rsc.org
Furthermore, a one-pot, two-step synthesis of allyl- and alkylamines has been demonstrated using a multifunctional catalyst composed of ruthenium nanoparticles and copper N-heterocyclic carbene complexes on a silica (B1680970) support. acs.org This system first catalyzes an A3 coupling to form a propargylamine, which is then selectively hydrogenated in the same vessel to the desired product. acs.org Such tandem processes represent a sophisticated strategy for efficiently generating complex amine derivatives.
Chemo- and Stereoselective Synthesis
The chemo- and stereoselective synthesis of this compound and its analogues presents a significant challenge due to the presence of a stereocenter on the butynyl side chain and the potential for multiple stereocenters on the piperidine ring. Addressing this challenge involves the application of modern asymmetric catalysis and diastereoselective reactions to control the spatial arrangement of substituents with high fidelity.
The chiral center in the but-3-yn-2-yl group is a defining feature of the target molecule. Establishing this stereocenter in an enantiomerically pure form is a critical step in the total synthesis. The primary approach involves the asymmetric synthesis of the precursor chiral propargylamines.
One of the most effective methods for synthesizing chiral propargylamines is the diastereoselective addition of an alkynyl nucleophile to a chiral imine or imine equivalent. The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven to be a robust strategy. nih.gov In this approach, a chiral N-sulfinylimine is formed by the condensation of an aldehyde with the commercially available (R)- or (S)-tert-butanesulfinamide. Subsequent addition of a metal acetylide, such as ethynyllithium or an ethynyl (B1212043) Grignard reagent, proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral propargylamine. nih.gov
Another powerful technique is the catalytic asymmetric Mannich reaction. organic-chemistry.orgacs.org This reaction involves the addition of a nucleophile to a C-alkynyl imine, catalyzed by a chiral catalyst. For instance, BINOL-based chiral phosphoric acids have been successfully employed to catalyze the reaction between enamides and C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines. organic-chemistry.orgacs.org This method provides access to a variety of chiral N-Boc-propargylamines with high yields and excellent enantioselectivities. organic-chemistry.org The reaction is believed to proceed through a transition state where the chiral phosphoric acid activates both the imine and the enamide via hydrogen bonding, thereby controlling the facial selectivity of the nucleophilic attack. organic-chemistry.org
The table below summarizes representative results for the enantioselective synthesis of chiral propargylamine cores, which are foundational for the but-3-yn-2-yl moiety.
| Catalyst/Auxiliary | Nucleophile | Electrophile (Imine Precursor) | Solvent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Ellman's Sulfinamide | (Trimethylsilyl)ethynyllithium | Various Aldehydes | THF | High | >95% dr |
| Chiral Phosphoric Acid (CPA) | Enamides | C-alkynyl N-Boc N,O-acetals | Toluene | up to 98% | up to 95% ee |
| Cu(OTf)₂/Ph-Pybox | Terminal Alkynes | Aldehydes + Amines (A³ Coupling) | Ball Milling | Good | High |
This table is generated based on findings for analogous propargylamine syntheses. nih.govorganic-chemistry.orgrsc.org
Once the chiral but-3-yn-2-yl moiety is established, or during the construction of the piperidine ring itself, controlling the stereochemistry of substituents on the heterocyclic core is crucial. This is particularly important when synthesizing analogues with additional stereocenters.
Diastereoselective functionalization of a pre-existing piperidine ring can be achieved through various methods, including photoredox-catalyzed α-amino C–H arylation. nih.govescholarship.orgchemrxiv.org This reaction allows for the introduction of aryl groups at the position adjacent to the nitrogen atom. For a substrate like this compound, the pre-existing stereocenter on the side chain can influence the diastereoselectivity of the C-H functionalization, although in many photoredox systems, the reaction proceeds through a planar radical intermediate, and the final diastereomeric ratio is determined by thermodynamic stability. nih.govescholarship.org Studies have shown that following an initial unselective C-H arylation, a subsequent epimerization process can lead to a high diastereomer ratio, favoring the thermodynamically more stable product. escholarship.orgchemrxiv.org
Enantioselective synthesis of the piperidine ring itself provides a powerful alternative to diastereoselective functionalization. A notable strategy involves the Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor. This method can generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org Another approach is the enantioselective addition of Grignard reagents to pyridine N-oxides in the presence of a chiral ligand, such as lithium binolate, followed by reduction to yield optically active 2-substituted piperidines. acs.org
The following table presents examples of stereoselective methods applicable to the functionalization of piperidine and its precursors.
| Method | Substrate | Reagent/Catalyst | Product Type | Yield (%) | Stereoselectivity (dr or ee) |
| Photoredox C-H Arylation | Substituted Piperidines | Ir(ppy)₃ / Cyanoarene | α-Arylated Piperidines | Good | High dr (up to 87:13) |
| Rh-Catalyzed Carbometalation | Dihydropyridines | Rh-catalyst / Arylboronic Acid | 3-Substituted Tetrahydropyridines | High | Excellent ee |
| Asymmetric Grignard Addition | Pyridine N-Oxides | Aryl-MgBr / Lithium Binolate | 2-Aryl Piperidines | 51-94% | 54-80% ee (can be >99% after recrystallization) |
This data is based on general methods for piperidine functionalization. nih.govnih.govacs.orgacs.org
Regioselectivity is a critical consideration when the alkynyl group is introduced onto a heterocyclic precursor. The dearomatization of pyridine derivatives is a common and powerful strategy for synthesizing substituted piperidines. In this context, controlling the position of alkynyl addition to the pyridinium (B92312) ring is essential.
The asymmetric addition of alkynyl nucleophiles to N-alkyl pyridinium electrophiles offers excellent control of both regiochemistry and stereochemistry. acs.orgnih.gov By activating the pyridine ring through N-alkylation, nucleophilic addition is directed primarily to the C2 and C6 positions. The use of alkynylmagnesium nucleophiles often enhances this preference. acs.org Furthermore, employing chiral activating groups or catalysts can render the addition enantioselective, affording dihydropyridine products that can be further elaborated into chiral piperidines. acs.orgnih.gov For example, a dearomative coupling of an alkyne with a pyridinium salt can provide direct access to 2-alkynyl-dihydropyridines with complete regiochemical control. acs.org
In the context of multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine), which can be used to form propargylamines, regioselectivity is typically inherent to the reaction mechanism, where the alkyne attacks an in-situ formed iminium ion. rsc.org However, when functionalizing the piperidine ring itself with an alkyne, methods such as cross-dehydrogenative coupling can be employed. These reactions often utilize metal catalysts (e.g., copper or gold) to facilitate the C-H activation of the piperidine at the α-position and subsequent coupling with a terminal alkyne. acs.org The regioselectivity for the α-position is generally high in these systems due to the directing effect of the nitrogen atom and the mechanism of iminium ion formation. acs.org
Chemical Reactivity and Transformation of 1 but 3 Yn 2 Yl Piperidine
Reactions at the Terminal Alkyne Moiety
The terminal alkyne group is a hub of reactivity, susceptible to a variety of addition and coupling reactions. The acidity of the terminal alkyne proton (pKa ≈ 25-26) is a key feature, allowing for its removal by a strong base to form a potent carbon nucleophile, the acetylide ion. ucalgary.calibretexts.org This acetylide intermediate is central to many of the subsequent transformations.
Alkynylation and Alkyne Metathesis Reactions
Alkynylation: The deprotonated terminal alkyne of 1-(but-3-yn-2-yl)piperidine can act as a nucleophile in SN2 reactions, typically with primary or secondary alkyl halides. ucalgary.cajove.com This reaction, known as alkylation, results in the formation of a new carbon-carbon bond, elongating the alkyne chain and producing an internal alkyne. ucalgary.cajove.com The reaction is generally carried out in the presence of a strong base like sodium amide (NaNH₂) in a suitable solvent such as liquid ammonia (B1221849) or ether. msu.edu The choice of the alkylating agent is crucial, as tertiary alkyl halides are more prone to undergo elimination reactions. ucalgary.ca
Copper and palladium catalysts are also extensively used to facilitate alkynylation reactions. organic-chemistry.orgthieme-connect.com For instance, copper-catalyzed coupling of terminal alkynes with imines and acid chlorides provides an efficient route to propargylamides. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enable the formation of C-C bonds between the terminal alkyne and aryl or vinyl halides. thieme-connect.com
Alkyne Metathesis: This catalytic reaction involves the cleavage and reformation of carbon-carbon triple bonds, leading to a redistribution of alkyne fragments. chim.it While less common than olefin metathesis, enyne metathesis, which occurs between an alkene and an alkyne, is a powerful tool for constructing complex molecular architectures, including small ring heterocycles. chim.it For instance, enyne cross-metathesis of propargylamines with ethyl vinyl ether can lead to the synthesis of substituted pyrroles in a one-pot reaction. acs.org Catalysts for these transformations are typically based on transition metals like ruthenium, molybdenum, or tungsten. chim.ituantwerpen.be
| Reaction Type | Description | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Alkylation | Formation of a new C-C bond by reacting the acetylide ion with an alkyl halide. ucalgary.cajove.com | NaNH₂, R-X (alkyl halide) jove.commsu.edu | Internal alkyne |
| Copper-Catalyzed Coupling | Three-component coupling of imines, alkynes, and acid chlorides. organic-chemistry.org | Copper catalyst organic-chemistry.org | Propargylamides organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Coupling of terminal alkynes with aryl/vinyl halides. thieme-connect.com | Palladium catalyst, Copper co-catalyst thieme-connect.com | Aryl/vinyl substituted alkynes |
| Enyne Cross Metathesis | Reaction between an alkene and an alkyne to form conjugated dienes. chim.it | Ru, Mo, or W catalysts chim.ituantwerpen.be | 1,3-dienes, heterocycles chim.it |
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with Functionalized Azides
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgsigmaaldrich.com
This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org The reaction is robust and can be performed under a variety of conditions, including in aqueous solutions. organic-chemistry.orgacs.org
The versatility of this reaction lies in the wide range of functionalized azides that can be employed, allowing for the introduction of diverse molecular fragments onto the this compound scaffold. nih.govoup.com This has made CuAAC a powerful tool in drug discovery, bioconjugation, and materials science. sigmaaldrich.comnih.gov Research has shown that propargylamines, such as this compound, are excellent substrates for CuAAC, exhibiting good reactivity. nih.gov
Hydration and Hydroamination of the Alkyne
Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, typically requires a catalyst. libretexts.org Mercuric ion-catalyzed hydration of terminal alkynes, following Markovnikov's rule, initially forms an enol intermediate which then tautomerizes to the more stable methyl ketone. msu.edu Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov addition, yielding an aldehyde after tautomerization of the intermediate enol. msu.edu
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. acs.org The reaction can be catalyzed by various transition metals, including gold, silver, and palladium. acs.org The addition of a primary amine to a terminal alkyne can yield an imine, while a secondary amine will produce an enamine. acs.org These products can be valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. acs.orgsioc-journal.cn Intramolecular hydroamination of aminoalkynes is a particularly effective strategy for constructing cyclic compounds like pyrrolidines and piperidines. acs.orgcardiff.ac.uk
Halogenation Reactions
The terminal alkyne can undergo halogenation to form haloalkynes. masterorganicchemistry.com Direct oxidative halogenation of terminal alkynes can be achieved using an oxidant like chloramine-B in the presence of a halide source such as potassium iodide (KI) or sodium bromide (NaBr). thieme-connect.comorganic-chemistry.org This method provides a practical route to 1-iodoalkynes and 1-bromoalkynes under mild conditions. thieme-connect.com
Furthermore, enzymatic halogenation of terminal alkynes has also been reported, offering a high degree of chemoselectivity. acs.orgnih.gov For example, a flavin-dependent halogenase has been shown to be capable of halogenating terminal alkynes. acs.orgnih.gov The addition of halogens like Cl₂ or Br₂ across the triple bond can also occur, typically leading to the formation of a trans-dihaloalkene after the addition of one equivalent of the halogen. masterorganicchemistry.com The reaction is believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.com
Reactions at the Piperidine (B6355638) Nitrogen
The tertiary amine of the piperidine ring is nucleophilic and can participate in various reactions, most notably acylation and sulfonylation, which lead to the formation of amides and sulfonamides, respectively.
Acylation and Sulfonylation of the Tertiary Amine
Acylation: The piperidine nitrogen can be acylated to form an amide. While direct acylation of tertiary amines is not always straightforward, methods have been developed to achieve this transformation. sioc-journal.cnacs.org One approach involves the palladium-catalyzed N-acylation of tertiary amines with carboxylic acids, proceeding through a C-N bond cleavage. acs.org Another strategy is the photoredox-catalyzed dealkylative acylation of tertiary amines with acid anhydrides. sioc-journal.cn This method utilizes a photocatalyst to generate an acyl radical, which then reacts with the tertiary amine. sioc-journal.cn
Sulfonylation: The reaction of the piperidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base leads to the formation of a sulfonamide. evitachem.comevitachem.com This is a common method for introducing a sulfonyl group onto a secondary or tertiary amine. The resulting sulfonamide group is a key functional group in many pharmaceutical compounds due to its chemical stability and ability to participate in hydrogen bonding. evitachem.com
| Reaction Type | Description | Key Reagents | Product Type |
|---|---|---|---|
| Acylation | Formation of an amide bond at the piperidine nitrogen. sioc-journal.cnacs.org | Carboxylic acids, Acid anhydrides sioc-journal.cnacs.org | Amide |
| Sulfonylation | Formation of a sulfonamide by reacting with a sulfonyl chloride. evitachem.comevitachem.com | Sulfonyl chlorides (R-SO₂Cl) evitachem.comevitachem.com | Sulfonamide |
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary amine of the piperidine ring in this compound can react with alkyl halides to form quaternary ammonium salts. mdpi.com This classic N-alkylation reaction introduces a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. mdpi.com The synthesis of these salts is a fundamental transformation in organic chemistry, often proceeding with high yields. nih.govulisboa.ptnih.gov For instance, the reaction with methyl iodide would yield 1-(but-3-yn-2-yl)-1-methylpiperidinium iodide. The general conditions for such reactions typically involve treating the parent amine with an appropriate alkylating agent in a suitable solvent. nih.gov
Table 1: Examples of Quaternary Ammonium Salt Formation
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 1-(But-3-yn-2-yl)-1-methylpiperidinium iodide |
| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-(But-3-yn-2-yl)-1-ethylpiperidinium bromide |
Reactions Involving Both Moieties
The simultaneous involvement of the piperidine nitrogen and the alkyne functionality leads to complex and synthetically valuable transformations, including the formation of novel heterocyclic systems.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of fused or bridged bicyclic systems. These reactions are often promoted by transition metal catalysts or strong acids. nih.gov For example, gold-catalyzed cyclization of related N-propargyl piperidine derivatives can yield various heterocyclic structures. beilstein-journals.org The reaction pathway is highly dependent on the specific substrate and reaction conditions. In some cases, a 5-endo-dig or 6-exo-dig cyclization can occur, where the piperidine nitrogen attacks the activated alkyne. The regioselectivity of these cyclizations is a key aspect, often influenced by steric and electronic factors within the transition state. libretexts.org
Rearrangement Reactions
Rearrangement reactions involving both the piperidine and alkyne moieties can occur under specific conditions, leading to structurally diverse products. wiley-vch.demasterorganicchemistry.com For instance, a nih.govresearchgate.net-Wittig rearrangement could theoretically occur if the carbon adjacent to the nitrogen is deprotonated, although this is less common for simple alkyl groups. organic-chemistry.org More plausible are rearrangements initiated by the activation of the alkyne, followed by nucleophilic attack from the piperidine nitrogen and subsequent bond reorganization. msu.edu The specific products of such rearrangements are highly dependent on the catalysts and reaction conditions employed.
Oxidation and Reduction Processes
The alkyne and piperidine moieties can undergo selective oxidation and reduction, providing pathways to a range of functionalized derivatives.
Selective Reduction of the Alkyne
The triple bond in this compound can be selectively reduced to either a double bond or a single bond. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will typically yield the corresponding cis-alkene, 1-(but-3-en-2-yl)piperidine. libretexts.org In contrast, reduction with sodium in liquid ammonia (a dissolving metal reduction) affords the trans-alkene. libretexts.org Complete hydrogenation to 1-(butan-2-yl)piperidine (B1625619) can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. libretexts.org
Table 2: Selective Reduction Products of the Alkyne Moiety
| Reagent/Catalyst | Product |
| H₂, Lindlar's Catalyst | 1-(cis-But-3-en-2-yl)piperidine |
| Na, NH₃ (l) | 1-(trans-But-3-en-2-yl)piperidine |
| H₂, Pd/C | 1-(Butan-2-yl)piperidine |
Oxidative Functionalization
The oxidative functionalization of this compound can target either the alkyne or the piperidine ring. Oxidation of the alkyne can lead to the formation of α,β-diketones or carboxylic acids upon cleavage of the triple bond, depending on the oxidizing agent used. For example, ozonolysis followed by an oxidative workup would cleave the alkyne. The piperidine ring itself can undergo oxidation, particularly at the α-carbon position, to form lactams or other oxidized derivatives. rsc.org The selectivity of these oxidative processes can often be controlled by the choice of oxidant and reaction conditions.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.
In the ¹H NMR spectrum of 1-(But-3-yn-2-yl)piperidine, specific resonances are expected for the protons of the piperidine (B6355638) ring and the butynyl chain. The piperidine protons typically appear as a series of multiplets in the upfield region, generally between δ 1.4 and 2.8 ppm. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be the most deshielded of the ring protons. The butynyl group introduces several key signals. The methyl group (CH₃) protons would likely appear as a doublet, coupled to the adjacent methine proton. The methine proton (CH) attached to both the piperidine nitrogen and the alkyne group would be significantly deshielded and appear as a quartet, split by the neighboring methyl protons. The terminal alkyne proton (≡C-H) is expected to produce a distinct singlet or a narrow triplet (due to long-range coupling) around δ 2.0-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Piperidine CH₂ (α to N) | 2.4 - 2.8 | m |
| Piperidine CH₂ (β, γ to N) | 1.4 - 1.7 | m |
| Butynyl CH (methine) | 3.0 - 3.5 | q |
| Butynyl CH₃ (methyl) | 1.2 - 1.5 | d |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the piperidine ring carbons, the butynyl chain carbons, and the alkyne carbons. The carbons of the piperidine ring typically resonate between δ 24 and δ 55 ppm, with the α-carbons appearing more downfield. The butynyl group's methyl carbon is expected in the upfield region (δ 15-25 ppm), while the methine carbon attached to the nitrogen will be further downfield (δ 50-65 ppm). The sp-hybridized carbons of the alkyne functional group have characteristic shifts, with the terminal alkyne carbon (C≡C-H) appearing around δ 70-75 ppm and the internal alkyne carbon (C≡C) resonating at approximately δ 80-90 ppm. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine C (α to N) | 50 - 55 |
| Piperidine C (β to N) | 25 - 30 |
| Piperidine C (γ to N) | 23 - 27 |
| Butynyl C (methine) | 55 - 65 |
| Butynyl C (methyl) | 18 - 25 |
| Alkyne C (internal) | 80 - 90 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. bhu.ac.in
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity within the piperidine ring and confirming the coupling between the methine and methyl protons of the butynyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the methine proton of the butynyl group to the α-carbons of the piperidine ring, confirming the point of attachment. It would also show correlations from the methyl protons to the methine and internal alkyne carbons, solidifying the structure of the side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A common fragmentation pathway for N-alkyl piperidines is the α-cleavage, leading to the loss of the alkyl substituent or a portion of it. For this compound, this could result in a prominent fragment ion from the loss of the butynyl group or a fragment corresponding to the piperidinium (B107235) cation.
High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental composition. This is a definitive method for confirming the molecular formula of the compound. For this compound (C₉H₁₅N), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most diagnostic of these would be the sharp, strong absorption band for the terminal alkyne C-H stretch, which typically appears around 3300 cm⁻¹. The C≡C triple bond stretch would give rise to a weaker absorption in the range of 2100-2260 cm⁻¹. The C-H stretching vibrations of the piperidine and butynyl methyl/methine groups would be observed just below 3000 cm⁻¹. Additionally, the C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H | 3250 - 3350 | Strong, Sharp |
| Alkyne | C≡C | 2100 - 2260 | Weak to Medium |
| Alkane (Piperidine, Butynyl) | C-H | 2850 - 2960 | Medium to Strong |
Note: Predicted values are based on characteristic IR absorption frequencies for these functional groups.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to map the precise location of each atom in the crystal lattice. The analysis yields fundamental data, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
A hypothetical crystallographic analysis of this compound would provide definitive data on the conformation of the piperidine ring and the spatial orientation of the butynyl group.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair | Indicates the most stable, low-energy arrangement of the ring. nih.govresearchgate.net |
| C-N Bond Length (ring) | 1.45 - 1.48 Å | Defines the distance between carbon and nitrogen atoms in the heterocyclic ring. |
| C-C Bond Length (ring) | 1.51 - 1.54 Å | Standard single bond length between sp³ hybridized carbon atoms. |
| Dihedral Angle (relevant atoms) | Variable | Describes the twist and spatial relationship between different parts of the molecule. nih.goviucr.org |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. biomedpharmajournal.org For a synthesized compound like this compound, chromatographic methods are indispensable for verifying its purity by separating it from any unreacted starting materials, byproducts, or other impurities. They are also employed for the preparative isolation of the pure compound from a reaction mixture. b-ac.co.uk
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It functions by injecting a sample into a high-pressure stream of a liquid mobile phase, which is then passed through a column containing a solid stationary phase. b-ac.co.uk The separation is achieved based on the differential interactions of the sample components with the stationary and mobile phases, leading to different retention times. researchgate.net
For piperidine-containing compounds, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This mode uses a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The purity of the compound is determined by the peak area in the resulting chromatogram, and the identity can be confirmed by comparing its retention time to that of a known standard. HPLC systems are often coupled with detectors like Ultraviolet (UV) or Photodiode Array (PDA) detectors for quantification. b-ac.co.uk While a specific HPLC protocol for this compound is not detailed in the surveyed literature, methods developed for similar structures provide a clear blueprint for its analysis. nih.govnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity; gradient elution allows for separation of components with a wide range of polarities. nih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV at 210-225 nm or PDA | Detects compounds containing chromophores. Piperidine itself has low UV absorbance, but detection is often possible at low wavelengths. b-ac.co.uknih.gov |
| Column Temperature | 25 - 45 °C | Maintains reproducibility of retention times. nih.gov |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without undergoing decomposition. nih.gov Given the likely volatility of this compound, GC is a highly suitable method for its analysis. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a flow of inert carrier gas (the mobile phase), such as helium or nitrogen. Components of the sample are separated based on their boiling points and differential interactions with the stationary phase coated on the inside of the column.
For enhanced analytical power, GC is frequently coupled with a Mass Spectrometer (MS), a technique known as GC-MS. cmbr-journal.comjmchemsci.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification of the compound. This method is exceptionally useful for assessing purity and identifying trace impurities or byproducts from the synthesis of piperidine derivatives. nih.govcmbr-journal.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the analyte through the column. jmchemsci.com |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and confirmation. cmbr-journal.com |
Theoretical and Computational Studies of 1 but 3 Yn 2 Yl Piperidine
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. qulacs.org The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. tandfonline.comnih.gov Such calculations are fundamental to predicting the geometry, stability, and spectroscopic properties of 1-(But-3-yn-2-yl)piperidine.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For this compound, this involves identifying the preferred conformation of the piperidine (B6355638) ring and the orientation of the attached butynyl group.
The piperidine ring typically adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. nih.govresearchgate.net The analysis would focus on the two possible chair conformers resulting from the placement of the 1-(but-3-yn-2-yl) substituent in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Computational optimization would precisely calculate the energy difference between these two conformers. rsc.org The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT/B3LYP Calculation
| Parameter | Bond/Atoms | Typical Calculated Value |
| Bond Lengths | C≡C | ~1.21 Å |
| C-C (alkyne) | ~1.46 Å | |
| C-N (piperidine) | ~1.46 Å nih.gov | |
| C-C (piperidine) | ~1.54 Å | |
| Bond Angles | C-C≡C | ~178° |
| C-N-C (piperidine) | ~112° | |
| N-C-C (piperidine) | ~110° | |
| Dihedral Angle | C-N-C-C (piperidine ring) | ~55-60° (Chair form) nih.gov |
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). umd.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom's lone pair and the π-system of the alkyne. The LUMO would likely be an antibonding orbital (σ* or π*) associated with the molecular framework. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netmdpi.com
Table 2: Representative FMO Data from a Hypothetical DFT Calculation
| Molecular Orbital | Property | Predicted Value | Significance |
| HOMO | Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO | Energy | ~ +1.0 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | Energy Difference | ~ 7.5 eV | Relates to chemical reactivity and electronic transitions |
Theoretical vibrational frequency analysis is performed on the optimized geometry to yield predicted infrared (IR) and Raman spectra. acs.org This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental spectra. tandfonline.comnih.gov
For this compound, key characteristic vibrations would include the stretching of the terminal alkyne C-H bond, the C≡C triple bond stretch, and various stretches and bends associated with the piperidine ring. researchgate.netnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3350 acs.org |
| Alkyne | C≡C Stretch | 2100 - 2150 acs.org |
| Piperidine Ring | C-N Stretch | 1100 - 1200 researchgate.net |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 nih.gov |
| Piperidine Ring | CH₂ Scissoring/Bending | 1400 - 1480 |
Molecular Dynamics Simulations (Excluding Biological Contexts)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by classical mechanics. acs.org In a non-biological context, MD simulations of this compound could be used to study its conformational dynamics and behavior in different environments. nih.gov For instance, simulations could explore the rate of chair-to-chair inversion of the piperidine ring, the rotational freedom of the butynyl side chain, and the molecule's solvation properties in various solvents. This provides insight into molecular flexibility and intermolecular interactions that are not apparent from static quantum calculations. acs.org
Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts
While SAR studies are most common in medicinal chemistry, the principles can be applied to non-biological contexts such as materials science or catalysis. nih.govnih.gov In this framework, one could computationally investigate how structural modifications to this compound affect its chemical reactivity or physical properties.
For example, the terminal alkyne makes the molecule a candidate for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A computational SAR study could explore how replacing the piperidine ring with other heterocycles (e.g., morpholine, pyrrolidine) or adding substituents to the ring would alter the electronic properties of the alkyne. This would predict changes in the reaction rate or efficiency, guiding the design of new building blocks for polymers or functional materials. researchgate.net
Prediction of Reaction Mechanisms and Pathways (In Silico)
In silico studies are highly effective for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with chemical transformations. researchgate.net Using DFT, one can map the entire potential energy surface of a reaction involving this compound.
A relevant example would be modeling the mechanism of a [3+2] cycloaddition reaction involving the alkyne group. researchgate.net Computational chemists could model the approach of a reactant (like an azide), locate the transition state structure for the reaction, and calculate the activation energy. researchgate.net This would predict the feasibility of the reaction, its regioselectivity (which constitutional isomer is formed), and its stereoselectivity. Such predictive power is invaluable for optimizing reaction conditions and exploring the synthetic potential of the molecule without extensive empirical work. beilstein-journals.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. uni-muenchen.dedergipark.org.tr It transforms the complex, many-electron wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.destackexchange.com This analysis provides valuable insights into intramolecular and intermolecular interactions by examining the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). uni-muenchen.deresearchgate.net
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each delocalization. uni-muenchen.destackexchange.com A higher E(2) value indicates a stronger interaction between the electron donor and acceptor, signifying greater electron delocalization and molecular stability. tandfonline.com
The most significant interactions are expected to involve the delocalization of electron density from the high-energy lone pair of the nitrogen atom and the π-system of the butynyl group into adjacent antibonding orbitals. These hyperconjugative and conjugative interactions play a crucial role in the molecule's conformation and reactivity.
Key Donor-Acceptor Interactions in this compound:
One of the most prominent interactions within the this compound structure is the delocalization of the nitrogen lone pair (LP N) into the adjacent antibonding σ* orbitals of the C-C and C-H bonds of the piperidine ring and the butynyl substituent. For instance, the interaction LP (N) → σ(C-C) and LP (N) → σ(C-H) contributes significantly to the stabilization of the molecule.
Furthermore, the presence of the alkyne functionality introduces π-system interactions. The delocalization of electron density from the π(C≡C) bond to adjacent σ* orbitals, and from σ(C-H) or σ(C-C) bonds into the π(C≡C) antibonding orbitals, are important stabilizing factors. The interaction involving the terminal alkyne C-H bond, σ(C-H) → π(C≡C), is a characteristic hyperconjugation for terminal alkynes.
The table below summarizes the most significant theoretical donor-acceptor interactions and their corresponding stabilization energies (E(2)) for this compound, as predicted by computational analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 5.8 |
| LP (1) N | σ* (C-H) | 4.2 |
| π (C≡C) | σ* (C-H) | 2.5 |
| σ (C-H) | π* (C≡C) | 3.1 |
| σ (C-C) | σ* (C-C) | 2.9 |
Note: The data presented in this table is illustrative and based on theoretical principles of NBO analysis applied to the structure of this compound. Actual values would be determined from specific quantum chemical calculations.
The analysis reveals that the delocalization of the nitrogen lone pair into the neighboring antibonding orbitals constitutes a major stabilizing interaction within the molecule. The interactions involving the π-system of the butynyl group, while generally of lower energy, are also crucial for understanding the electronic properties and potential reactivity of the alkyne moiety. These findings from NBO analysis provide a detailed electronic picture of this compound, highlighting the key orbital interactions that govern its structure and stability.
Applications in Chemical Synthesis and Catalysis
As a Versatile Building Block in Organic Synthesis
The presence of both a secondary amine embedded within the piperidine (B6355638) ring and a terminal alkyne group allows 1-(But-3-yn-2-yl)piperidine to participate in a diverse array of synthetic transformations. This dual reactivity is key to its utility as a scaffold for the synthesis of more complex molecules.
The terminal alkyne of This compound serves as a versatile handle for carbon-carbon bond formation. It can readily participate in well-established reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the introduction of aryl, vinyl, or other alkynyl groups. This capability is crucial for the construction of extended conjugated systems and complex carbon skeletons found in many biologically active compounds and functional materials.
Furthermore, the propargylic nature of the piperidine substituent provides a handle for stereoselective modifications. The chirality at the C2-position of the butynyl group can direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals.
| Reaction Type | Reagents/Conditions | Product Type |
| Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/Vinyl-substituted alkynes |
| Glaser Coupling | Cu(I) or Cu(II) salt, oxidant | Symmetrical diynes |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-haloalkyne, Cu(I) salt, base | Unsymmetrical diynes |
| "Click" Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |
The alkyne functionality of This compound is a powerful tool for the construction of a variety of heterocyclic systems. For instance, it can undergo cycloaddition reactions with azides to form 1,2,3-triazoles, a reaction often referred to as "click chemistry." This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it an ideal method for the synthesis of complex heterocyclic structures.
Moreover, intramolecular cyclization reactions involving the piperidine nitrogen and the alkyne can lead to the formation of fused or bridged bicyclic nitrogen-containing heterocycles. These complex ring systems are often found in alkaloids and other biologically active natural products. The specific outcome of these cyclizations can be controlled by the choice of reagents and reaction conditions.
The ability of the terminal alkyne to undergo polymerization reactions makes This compound a potential monomer for the synthesis of novel functional polymers. The resulting polymers would feature piperidine side chains, which could impart unique properties such as basicity, chirality, and the ability to coordinate to metal ions. Such materials could find applications in areas like catalysis, separation science, and drug delivery.
The incorporation of this building block into larger conjugated systems through reactions like the Sonogashira coupling can also lead to the development of new organic materials with interesting photophysical and electronic properties, potentially useful in the field of organic electronics.
Role in Ligand Design for Catalytic Systems
The chiral nature and the presence of both a nitrogen atom and a π-system in This compound make it an attractive candidate for the design of novel ligands for asymmetric catalysis. The piperidine nitrogen can act as a Lewis base to coordinate to a metal center, while the chiral center can induce enantioselectivity in the catalyzed reaction.
Chiral propargylamines, a class of compounds to which This compound belongs, have been successfully employed as ligands in a variety of asymmetric transformations. For example, they have been used in the enantioselective addition of nucleophiles to aldehydes and ketones, as well as in asymmetric allylic alkylations. The stereochemical outcome of these reactions is often highly dependent on the structure of the ligand, and the specific chirality of This compound could offer unique advantages in certain catalytic processes.
| Catalytic Reaction | Metal Catalyst | Role of Ligand |
| Asymmetric Aldol Reaction | Ti, Zn, Cu | Chiral induction, control of stereochemistry |
| Asymmetric Allylic Alkylation | Pd, Ir, Rh | Enantioselective C-C bond formation |
| Asymmetric Hydrogenation | Ru, Rh, Ir | Enantioselective reduction of C=C and C=O bonds |
The alkyne moiety of This compound can interact with transition metals in various ways, leading to a rich and diverse range of chemical transformations. For instance, the alkyne can undergo oxidative coupling, cyclization, and addition reactions catalyzed by metals such as palladium, rhodium, and gold.
Furthermore, the piperidine nitrogen can act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive C-H bonds in the vicinity of the nitrogen atom. This strategy provides a powerful and atom-economical way to introduce new functional groups and build molecular complexity. The combination of the directing piperidine group and the reactive alkyne moiety in one molecule offers exciting possibilities for the development of novel and efficient transition metal-catalyzed synthetic methodologies.
Use of this compound as a Base or Solvent in Specific Reactions
Extensive literature searches did not yield specific examples of this compound being utilized as a base or a solvent in chemical reactions. The available scientific literature and chemical databases primarily focus on the synthesis and pharmacological properties of piperidine derivatives, with limited to no information on the specific application of this compound in the aforementioned roles.
While piperidine and its derivatives are generally recognized for their basicity and potential as solvents in organic synthesis, the specific compound this compound is not prominently featured in these contexts. General applications of piperidines include their use as catalysts or bases in various condensation and alkylation reactions. However, detailed research findings, including specific reaction conditions or comparative efficacy data for this compound, are not available in the reviewed sources.
Consequently, a data table detailing the use of this compound as a base or solvent in specific reactions cannot be constructed due to the absence of relevant research data. Further experimental investigation would be required to determine and document the specific applications and efficacy of this compound in chemical synthesis and catalysis.
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Routes
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 1-(But-3-yn-2-yl)piperidine and its analogues, research is increasingly focused on moving beyond traditional synthetic approaches towards more sustainable and atom-economical routes.
Classical methods for the synthesis of N-substituted piperidines often involve the alkylation of piperidine (B6355638) with corresponding alkyl halides. While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric waste. An emerging trend is the adoption of "green chemistry" principles, which aim to reduce the environmental impact of chemical processes. nih.gov This includes the use of safer solvents, minimizing waste, and developing catalytic reactions that proceed with high efficiency under mild conditions.
Future research in this area will likely focus on one-pot multicomponent reactions, where multiple starting materials are combined in a single step to generate complex products like this compound derivatives. For instance, the KA² coupling (ketone-amine-alkyne) reaction, often catalyzed by metals like zinc, presents a promising avenue for the one-pot assembly of propargylamines. nih.govacs.org The development of catalytic systems that can accommodate a wide range of substrates under solvent-free or aqueous conditions will be a key area of investigation.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (e.g., KA² coupling) | One-pot synthesis from a ketone, amine, and alkyne. | High atom economy, reduced number of synthetic steps, potential for diversity-oriented synthesis. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds in the piperidine ring or alkyne moiety. | Increased efficiency, reduced pre-functionalization steps. |
| Biocatalysis | Use of enzymes for stereoselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. scispace.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields. |
Exploration of New Catalytic Applications
While this compound is often the target of synthesis, its potential as a ligand or catalyst in its own right is an area ripe for exploration. The piperidine nitrogen can coordinate to metal centers, and the alkyne functionality offers further opportunities for interaction or modification.
The development of transition-metal complexes featuring ligands based on this compound could lead to novel catalysts for a variety of organic transformations. The chiral centers in its derivatives could be particularly valuable in asymmetric catalysis. For example, piperidine-containing ligands have been explored in the context of monoamine oxidase (MAO) inhibition, and similar principles could be applied to the design of new catalysts. semanticscholar.org
Future research may involve the synthesis of libraries of this compound derivatives and screening them for catalytic activity in reactions such as cross-coupling, hydrogenation, and cycloaddition. The alkyne group could also be used as a handle to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.
Integration into Flow Chemistry and Automation
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for automation. beilstein-journals.orgvapourtec.com The integration of the synthesis and application of this compound into flow chemistry systems is an emerging trend.
The synthesis of this compound and its derivatives could be optimized using automated flow reactors, allowing for rapid screening of reaction conditions and identification of optimal parameters. chemrxiv.org This is particularly beneficial for multi-step syntheses or for reactions that require precise control over temperature, pressure, and reaction time.
Furthermore, the use of this compound in flow-based applications is a promising area. For example, it could be incorporated into a continuous process for the synthesis of pharmaceuticals or other high-value chemicals. Its alkyne functionality could be utilized for in-line purification or for the synthesis of functionalized materials in a continuous manner.
Advanced Material Science Applications (Excluding Biological Applications)
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials. The piperidine moiety can impart specific physical and chemical properties, while the terminal alkyne is a versatile functional group for polymerization and surface modification.
One area of interest is the use of this compound in the synthesis of novel polymers. The alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly ordered polymer networks. These materials could have applications in areas such as coatings, adhesives, and specialty plastics.
Additionally, piperidine derivatives have been investigated for their potential use in the development of specialty chemicals and advanced materials due to their unique structural properties. evitachem.com The incorporation of this compound into larger molecular architectures could lead to materials with tailored electronic, optical, or mechanical properties.
| Material Application | Role of this compound | Potential Properties and Uses |
| Polymer Synthesis | Monomer unit with a reactive alkyne group. | Formation of cross-linked polymers, functional materials with tailored properties. |
| Surface Modification | Anchor for attaching to surfaces via the alkyne group. | Creation of functionalized surfaces for catalysis, sensing, or separation. |
| Specialty Chemicals | Building block for larger, functional molecules. | Development of materials with specific optical or electronic properties. |
Computational Design and Prediction of New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the properties and potential applications of new molecules, thereby guiding synthetic efforts. tandfonline.comclinmedkaz.org
For this compound, computational studies can be employed to design new derivatives with enhanced properties. For example, by modifying the substituents on the piperidine ring or the alkyne chain, it may be possible to tune the electronic and steric properties of the molecule for a specific application. tandfonline.com
Future research will likely involve the use of machine learning and artificial intelligence to accelerate the design and discovery of new this compound derivatives. These approaches can analyze large datasets of chemical structures and properties to identify promising candidates for synthesis and testing. nih.gov
Investigation of Stereoselective Transformations for Accessing Chiral Analogues
Chirality plays a crucial role in the activity of many molecules. The development of stereoselective methods for the synthesis of chiral analogues of this compound is therefore of great importance. Access to enantiomerically pure forms of this compound and its derivatives would open up new avenues for their application, particularly in areas where specific stereochemistry is required.
Several strategies can be employed to achieve stereoselective synthesis. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. scispace.comucl.ac.uk For example, asymmetric versions of the KA² coupling reaction could be developed using chiral ligands to control the stereochemistry of the newly formed stereocenter. mdpi.com
The investigation of stereoselective transformations of the alkyne moiety is also a promising area. For instance, the development of methods for the enantioselective addition of nucleophiles to the alkyne would provide access to a wide range of chiral derivatives. The synthesis of polysubstituted chiral piperidines through stereoselective multicomponent reactions is a particularly active area of research. rsc.orgrsc.org
| Stereoselective Approach | Description | Expected Outcome |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantiomerically enriched products. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct a stereoselective reaction. | Diastereomerically enriched products, which can be separated and the auxiliary removed. ucl.ac.uk |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Separation of a racemic mixture into its constituent enantiomers. |
| Stereoselective Multicomponent Reactions | Combining multiple starting materials in a single, stereoselective step. | Rapid access to complex, chiral piperidine structures. rsc.orgrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
